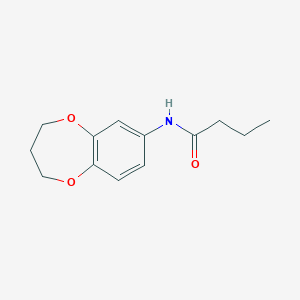
N-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)butanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)butanamide, also known as BDB, is a chemical compound that belongs to the family of benzodioxepines. BDB has gained significant attention in the scientific community due to its potential therapeutic applications.
科学的研究の応用
N-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)butanamide has been studied for its potential therapeutic applications, particularly in the treatment of depression and anxiety disorders. In a study conducted on rats, N-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)butanamide was found to exhibit anxiolytic effects, reducing anxiety-like behavior in the animals. Additionally, N-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)butanamide has also been found to exhibit antidepressant-like effects in rats, suggesting that it may be a potential treatment for depression.
作用機序
The exact mechanism of action of N-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)butanamide is not fully understood. However, it is believed to act on the serotonergic and dopaminergic systems in the brain, which are involved in regulating mood and behavior. N-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)butanamide has been found to increase the levels of serotonin and dopamine in the brain, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects:
N-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)butanamide has been found to have a range of biochemical and physiological effects. It has been shown to increase the levels of serotonin and dopamine in the brain, which may contribute to its anxiolytic and antidepressant effects. N-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)butanamide has also been found to increase the levels of brain-derived neurotrophic factor (BDNF), a protein that is involved in promoting the growth and survival of neurons.
実験室実験の利点と制限
One of the advantages of using N-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)butanamide in lab experiments is that it is relatively easy to synthesize. Additionally, N-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)butanamide has been found to exhibit anxiolytic and antidepressant-like effects in animal models, making it a potentially useful tool for studying the neural mechanisms underlying these conditions. However, one limitation of using N-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)butanamide in lab experiments is that its mechanism of action is not fully understood, which may make it difficult to interpret the results of experiments.
将来の方向性
There are several potential future directions for research on N-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)butanamide. One area of interest is the development of N-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)butanamide derivatives that may have improved therapeutic properties. Additionally, further research is needed to fully understand the mechanism of action of N-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)butanamide and its potential therapeutic applications. Finally, studies investigating the long-term effects of N-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)butanamide use are needed to determine its safety and efficacy as a potential treatment for depression and anxiety disorders.
In conclusion, N-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)butanamide is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. While its mechanism of action is not fully understood, N-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)butanamide has been found to exhibit anxiolytic and antidepressant-like effects in animal models. Further research is needed to fully understand the potential of N-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)butanamide as a treatment for depression and anxiety disorders.
合成法
N-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)butanamide can be synthesized through a multi-step process that involves the reaction of 3,4-methylenedioxyphenylpropan-2-one with hydroxylamine hydrochloride to form the oxime derivative. The oxime is then reduced with sodium borohydride to form the amine, which is then acylated with butyric anhydride to yield N-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)butanamide.
特性
IUPAC Name |
N-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)butanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO3/c1-2-4-13(15)14-10-5-6-11-12(9-10)17-8-3-7-16-11/h5-6,9H,2-4,7-8H2,1H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIGXEWXREDYWSN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=CC2=C(C=C1)OCCCO2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)butanamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

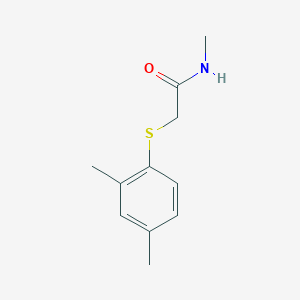
![N-[(2-chlorophenyl)methyl]-N-methylpyridine-3-carboxamide](/img/structure/B7475536.png)


![N-[(2-chlorophenyl)methyl]-N-methylfuran-2-carboxamide](/img/structure/B7475557.png)

![N-[(3-chlorophenyl)methyl]-N-methylfuran-2-carboxamide](/img/structure/B7475568.png)
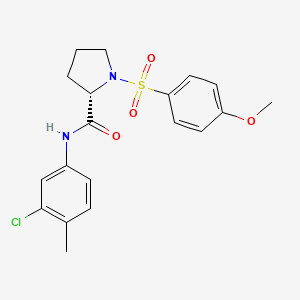
![N-[(4-fluorophenyl)methyl]-N,2,2-trimethylpropanamide](/img/structure/B7475586.png)
![N-[(4-fluorophenyl)methyl]-N-methylfuran-2-carboxamide](/img/structure/B7475593.png)
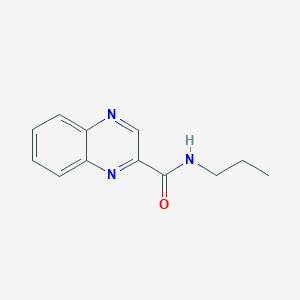
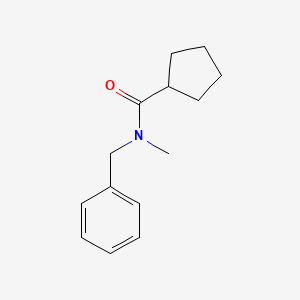

![1-[4-(1-Phenylcyclopropanecarbonyl)piperazin-1-yl]ethanone](/img/structure/B7475622.png)